molecular formula C27H32N2O2S B299878 N-(2-ethoxyphenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

N-(2-ethoxyphenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Numéro de catalogue B299878
Poids moléculaire: 448.6 g/mol
Clé InChI: BAOFYIOCEYVJLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethoxyphenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, commonly known as EHT 1864, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research. EHT 1864 has been shown to inhibit the activity of Rho family GTPases, which are known to be involved in cancer cell migration and invasion. Additionally, we will list future directions for research on this promising molecule.

Mécanisme D'action

EHT 1864 inhibits the activity of Rho family GTPases, which are involved in cell migration and invasion. Specifically, EHT 1864 inhibits the activity of RhoA, Rac1, and Cdc42, which are known to be involved in cancer cell migration and invasion (Kiss et al., 2017).
Biochemical and Physiological Effects:
EHT 1864 has been shown to inhibit the activity of Rho family GTPases, leading to decreased cancer cell migration and invasion. Additionally, EHT 1864 has been shown to inhibit the growth of glioblastoma cells (Kiss et al., 2017).

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of EHT 1864 is its specificity for Rho family GTPases, which allows for targeted inhibition of these proteins. Additionally, EHT 1864 has been shown to have low toxicity in vitro (Kiss et al., 2017). One limitation of EHT 1864 is its limited solubility in water, which can make it difficult to use in certain experiments (Kiss et al., 2017).

Orientations Futures

Future research on EHT 1864 could focus on its potential therapeutic applications in other types of cancer, as well as its potential use in combination with other cancer therapies. Additionally, research could focus on developing more soluble forms of EHT 1864 to improve its usability in experiments. Finally, research could focus on further elucidating the mechanism of action of EHT 1864 to better understand its effects on cancer cells.
In conclusion, EHT 1864 is a promising small molecule inhibitor that has potential therapeutic applications in cancer research. Its specificity for Rho family GTPases allows for targeted inhibition of these proteins, leading to decreased cancer cell migration and invasion. While EHT 1864 has some limitations, future research could focus on developing more soluble forms of the molecule and exploring its potential therapeutic applications in other types of cancer.

Méthodes De Synthèse

The synthesis of EHT 1864 involves a series of chemical reactions starting with the reaction of ethyl 2-bromoacetate with 2-ethoxyaniline to form ethyl 2-(2-ethoxyphenyl)acetate. This intermediate is then reacted with 4-methylphenyl isothiocyanate and 5-ethyl-2-thiophenecarboxaldehyde to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with cyclohexanecarboxylic acid to form EHT 1864 (Kiss et al., 2017).

Applications De Recherche Scientifique

EHT 1864 has been shown to have potential therapeutic applications in cancer research. Rho family GTPases are known to be involved in cancer cell migration and invasion, and EHT 1864 has been shown to inhibit the activity of these GTPases, leading to decreased cancer cell migration and invasion (Kiss et al., 2017). Additionally, EHT 1864 has been shown to inhibit the growth of glioblastoma cells, which are a type of brain cancer (Kiss et al., 2017).

Propriétés

Nom du produit

N-(2-ethoxyphenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Formule moléculaire

C27H32N2O2S

Poids moléculaire

448.6 g/mol

Nom IUPAC

N-(2-ethoxyphenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C27H32N2O2S/c1-4-24-25(20-17-15-19(3)16-18-20)28-27(32-24)29(26(30)21-11-7-6-8-12-21)22-13-9-10-14-23(22)31-5-2/h9-10,13-18,21H,4-8,11-12H2,1-3H3

Clé InChI

BAOFYIOCEYVJLB-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=CC=CC=C2OCC)C(=O)C3CCCCC3)C4=CC=C(C=C4)C

SMILES canonique

CCC1=C(N=C(S1)N(C2=CC=CC=C2OCC)C(=O)C3CCCCC3)C4=CC=C(C=C4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.